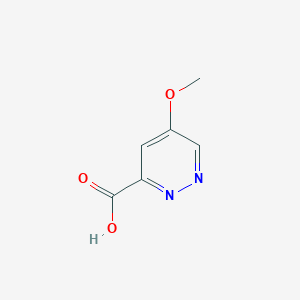

5-Methoxypyridazine-3-carboxylic acid

Description

Contextualization of Pyridazine (B1198779) Heterocycles in Medicinal and Agrochemical Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in the fields of medicinal and agrochemical chemistry. jpsbr.org Its unique physicochemical properties, such as weak basicity, a high dipole moment, and a robust capacity for hydrogen bonding, make it an attractive component in the design of bioactive molecules. nih.govresearchgate.net In drug discovery, the pyridazine nucleus is often employed as a bioisostere for other aromatic rings to optimize a compound's pharmacological profile, including enhancing target interactions and improving metabolic stability. nih.gov The inherent polarity of the pyridazine ring can also lead to favorable characteristics like reduced inhibition of cytochrome P450 enzymes. nih.govresearchgate.net

The significance of this heterocyclic system is evidenced by its incorporation into approved pharmaceutical agents. Notable examples include relugolix, a gonadotropin-releasing hormone receptor antagonist, and deucravacitinib, an allosteric tyrosine kinase 2 inhibitor. nih.govresearchgate.net Beyond these, various pyridazine derivatives have been investigated for a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antihypertensive activities. jpsbr.orgresearchgate.net

In the agrochemical sector, pyridazine derivatives are fundamental building blocks for a range of crop protection agents. jpsbr.org They form the core of numerous herbicides, where their structure can be modified to achieve selective weed control. jpsbr.org The pyridazine moiety is also found in certain insecticides and plant growth regulators, highlighting its versatility in addressing diverse agricultural challenges. jpsbr.org

Academic Relevance and Research Landscape of Methoxypyridazine Carboxylic Acids

Within the broader class of pyridazines, molecules that incorporate both a methoxy (B1213986) group and a carboxylic acid function—methoxypyridazine carboxylic acids—have garnered academic interest primarily as versatile chemical intermediates. chemimpex.comgoogle.com The research landscape for these compounds is heavily focused on their utility as building blocks for the synthesis of more complex, highly functionalized molecules with potential biological activity. chemimpex.comsmolecule.com

The presence of multiple reactive sites—the carboxylic acid, the methoxy group, and the pyridazine ring itself—allows for a variety of chemical transformations. The carboxylic acid group can be converted into esters or amides, while the methoxy group can potentially be modified, and the ring can undergo substitution reactions. This chemical versatility makes them valuable starting materials in synthetic chemistry programs aimed at creating libraries of novel compounds for biological screening. smolecule.com For instance, the isomeric compound 6-Methoxypyridazine-3-carboxylic acid is explicitly identified as a key intermediate in the development of new anti-inflammatory drugs, analgesics, and agrochemicals. chemimpex.com While detailed studies on the 5-methoxy isomer are less prevalent in publicly available literature, the general synthetic utility established for this class of compounds underscores their academic relevance.

Research Objectives and Scope for 5-Methoxypyridazine-3-carboxylic Acid Investigations

Specific, in-depth research focused solely on the biological activity of this compound is not extensively documented in current scientific literature. Instead, its primary role in contemporary research is that of a specialized chemical building block for use in synthetic and medicinal chemistry. bldpharm.combiosynth.com

The main research objectives for investigations involving this compound are centered on its application in the synthesis of novel, more elaborate pyridazine derivatives. bldpharm.combiosynth.com Researchers in pharmaceutical and agrochemical discovery utilize such intermediates to construct new molecular entities for testing. chemimpex.comgoogle.com Therefore, the scope of its investigation is typically as a precursor in multi-step synthetic pathways. The goal is to leverage its distinct structure to create derivatives that may exhibit desirable biological activities, which are then subjected to further study. Its availability from chemical suppliers for "pharmaceutical testing" and as a "heterocyclic building block" further solidifies its role as a tool for enabling broader research rather than being the end target of investigation itself. bldpharm.combiosynth.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-4-2-5(6(9)10)8-7-3-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPNWBUWFQFLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Chemical Transformations of 5 Methoxypyridazine 3 Carboxylic Acid

Established Synthetic Methodologies for Pyridazine (B1198779) Carboxylic Acids and Related Analogs

The synthesis of pyridazine carboxylic acids, including 5-methoxypyridazine-3-carboxylic acid, often involves multi-step sequences starting from readily available precursors. These methodologies leverage fundamental organic reactions such as oxidation and nucleophilic substitution to introduce the desired functional groups onto the pyridazine core.

Multi-step Synthesis from Precursors (e.g., leveraging methods for 6-chloropyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine)

A common and well-documented route to pyridazine-3-carboxylic acid derivatives commences with the corresponding methylpyridazine. For instance, the synthesis of 6-chloropyridazine-3-carboxylic acid, a key intermediate, is typically achieved from 3-chloro-6-methylpyridazine (B130396). google.comguidechem.comdatapdf.com This precursor undergoes an oxidation reaction to convert the methyl group into a carboxylic acid functionality.

The general synthetic scheme can be represented as follows:

Oxidation: The methyl group of 3-chloro-6-methylpyridazine is oxidized to a carboxylic acid group, yielding 6-chloropyridazine-3-carboxylic acid.

Nucleophilic Substitution: The chlorine atom at the 6-position is then displaced by a methoxy (B1213986) group through a nucleophilic substitution reaction to afford the target compound.

This multi-step approach allows for the sequential introduction of functional groups, providing a versatile method for accessing a range of substituted pyridazine carboxylic acids.

Oxidative Transformations in Pyridazine Synthesis (e.g., using potassium permanganate (B83412) or bichromate)

The oxidation of a methyl group on the pyridazine ring to a carboxylic acid is a critical transformation. Strong oxidizing agents are typically employed for this purpose, with potassium permanganate (KMnO4) and potassium dichromate (K2Cr2O7) being the most common reagents. google.comguidechem.comlibretexts.org

The reaction is generally carried out in an acidic medium, such as concentrated sulfuric acid, and often requires heating to proceed at a reasonable rate. google.comguidechem.com For example, 3-chloro-6-methylpyridazine can be treated with potassium dichromate in concentrated sulfuric acid at temperatures below 50-65°C to yield 6-chloropyridazine-3-carboxylic acid. guidechem.com Similarly, potassium permanganate in 50% sulfuric acid at 80°C has been used for the same transformation. google.com The choice of oxidizing agent and reaction conditions can influence the yield and purity of the final product.

| Oxidizing Agent | Reaction Conditions | Precursor | Product | Yield |

| Potassium Dichromate | Concentrated H2SO4, <50°C, 4h | 3-chloro-6-methylpyridazine | 6-chloropyridazine-3-carboxylic acid | 69% guidechem.com |

| Potassium Permanganate | 50% H2SO4, 80°C, 2h | 3-chloro-6-methylpyridazine | 6-chloropyridazine-3-carboxylic acid | 52% google.com |

This table presents data on the oxidative transformation of 3-chloro-6-methylpyridazine.

Nucleophilic Substitution Reactions in Pyridazine Derivatization

Nucleophilic substitution is a fundamental reaction for introducing a variety of functional groups onto the pyridazine ring, particularly when a good leaving group, such as a halogen, is present. In the synthesis of this compound, a nucleophilic substitution reaction is employed to replace the chlorine atom of 6-chloropyridazine-3-carboxylic acid with a methoxy group. google.com

This reaction is typically carried out by treating the chloropyridazine derivative with a source of methoxide (B1231860) ions, such as sodium methoxide (NaOMe), in a suitable solvent like methanol (B129727). google.com The reaction often requires heating under reflux to ensure complete conversion. The methoxide ion acts as the nucleophile, attacking the carbon atom bearing the chlorine atom and displacing it. This SNAr (nucleophilic aromatic substitution) mechanism is facilitated by the electron-withdrawing nature of the pyridazine ring.

Optimization Strategies for Synthetic Yield and Purity in this compound Synthesis

Optimizing the synthetic route to this compound is crucial for improving efficiency and obtaining a high-purity product. This involves careful consideration of various reaction parameters, including the choice of catalyst, solvent, temperature, and strategies to control the position of functional groups.

Catalyst Screening and Reaction Condition Control (e.g., temperature and solvent effects)

The efficiency of both the oxidation and nucleophilic substitution steps can be significantly influenced by the reaction conditions.

For the oxidation step:

Temperature: Careful control of the reaction temperature is critical. For the oxidation with potassium dichromate, maintaining the temperature below 50-65°C is important to avoid unwanted side reactions and decomposition. guidechem.com In the case of potassium permanganate, the reaction is conducted at a higher temperature of 80°C. google.com

Solvent: Concentrated sulfuric acid is commonly used as the solvent for the oxidation step, as it also serves as a catalyst and helps to solubilize the reactants. google.comguidechem.com

For the nucleophilic substitution step:

Solvent: The choice of solvent can impact the rate and selectivity of the nucleophilic substitution. Anhydrous methanol is a common solvent for the reaction with sodium methoxide, as it also serves as the source of the methoxide nucleophile. google.com The use of aprotic polar solvents like DMF has been shown to enhance the regioselectivity of nucleophilic substitutions in some pyridine (B92270) systems. nih.gov

Temperature: The nucleophilic substitution is typically carried out at reflux temperature to drive the reaction to completion. google.com

Catalyst: While the uncatalyzed nucleophilic substitution with sodium methoxide is effective, in other systems, copper catalysts have been employed to facilitate similar aromatic nucleophilic substitutions. mdpi.com Screening of different catalysts and ligands could potentially improve the yield and reaction time.

| Reaction Step | Parameter | Condition | Effect on Yield/Purity |

| Oxidation | Temperature | <50-65°C (K2Cr2O7) guidechem.com | Prevents side reactions |

| Oxidation | Temperature | 80°C (KMnO4) google.com | Promotes reaction |

| Nucleophilic Substitution | Solvent | Anhydrous Methanol google.com | Acts as solvent and reagent source |

| Nucleophilic Substitution | Temperature | Reflux google.com | Drives reaction to completion |

This table summarizes the effects of reaction conditions on the synthesis of this compound.

Regioselectivity Control in Functionalization

Regioselectivity, the control of the position at which a functional group is introduced, is a key consideration in the synthesis of substituted pyridazines. In the synthesis of this compound from 3-chloro-6-methylpyridazine, the regioselectivity is largely dictated by the starting material.

However, in more complex pyridazine systems or when multiple reactive sites are present, controlling regioselectivity can be a challenge. Several strategies can be employed to direct the functionalization to a specific position:

Directing Groups: The presence of certain functional groups on the pyridazine ring can direct incoming substituents to specific positions. For example, in pyridine chemistry, the introduction of a substituent at the 2-position has been shown to significantly improve the regioselectivity of nucleophilic addition. rsc.org

Lewis Acid Catalysis: Lewis acids can be used to coordinate to the nitrogen atoms of the pyridazine ring, thereby altering the electronic properties of the ring and directing metalation or other functionalization reactions to a specific position. nih.gov

Solvent Effects: The choice of solvent can influence the regioselectivity of a reaction. For instance, in the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, using DMF or methanol as the solvent proved to be highly regioselective for substitution at the 6-position. nih.gov

By carefully selecting the starting materials, reaction conditions, and potentially employing directing groups or catalysts, a high degree of regiocontrol can be achieved in the synthesis of functionalized pyridazines.

Advanced Derivatization and Functionalization Approaches for this compound

The presence of a carboxylic acid group, a methoxy group, and a pyridazine ring system in this compound suggests a rich potential for a variety of chemical transformations. These functional groups offer multiple sites for derivatization, allowing for the synthesis of a diverse range of novel compounds.

Esterification and Amidation Reactions

The carboxylic acid moiety is a prime site for esterification and amidation reactions, fundamental transformations in organic synthesis for the creation of esters and amides, respectively.

Esterification: In theory, this compound can be converted to its corresponding esters through various established methods. Standard protocols such as Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are likely applicable. Alternatively, milder conditions could be employed, such as reaction with an alkyl halide in the presence of a base, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol. However, specific examples and optimized conditions for the esterification of this compound are not readily found in the current body of scientific literature.

Amidation: Similarly, the synthesis of amides from this compound is a theoretically straightforward process. Activation of the carboxylic acid, for instance by conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, would facilitate reaction with a wide range of primary and secondary amines to yield the corresponding amides. Direct amidation using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base is also a plausible route. While these methods are standard in organic chemistry, their specific application to this compound, including reaction yields and purification strategies, has not been extensively documented.

Table 1: Plausible Esterification and Amidation Reactions of this compound

| Reaction Type | Reagents and Conditions (Hypothetical) | Product |

| Esterification | ||

| Fischer-Speier | Methanol, Sulfuric Acid (catalytic), Reflux | Methyl 5-methoxypyridazine-3-carboxylate |

| Alkylation | Ethyl iodide, Potassium carbonate, DMF | Ethyl 5-methoxypyridazine-3-carboxylate |

| DCC Coupling | Isopropanol, DCC, DMAP (catalytic), Dichloromethane | Isopropyl 5-methoxypyridazine-3-carboxylate |

| Amidation | ||

| Acyl Chloride | 1. Thionyl chloride; 2. Ammonia | 5-Methoxypyridazine-3-carboxamide |

| Peptide Coupling | Benzylamine, HATU, DIPEA, DMF | N-Benzyl-5-methoxypyridazine-3-carboxamide |

| EDC Coupling | Piperidine, EDC, HOBt, Dichloromethane | (5-Methoxypyridazin-3-yl)(piperidin-1-yl)methanone |

Note: The reactions and products in this table are hypothetical and based on general chemical principles, as specific literature data for this compound is unavailable.

Halogenation and Other Electrophilic/Nucleophilic Substitutions

The pyridazine ring is an electron-deficient heterocycle, which influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution: Generally, pyridazines are resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. However, the presence of the electron-donating methoxy group at the 5-position may partially activate the ring towards electrophiles. Halogenation, if achievable, would likely occur at positions ortho or para to the methoxy group, though the precise regioselectivity would also be influenced by the directing effects of the carboxylic acid and the ring nitrogens. Specific protocols for the halogenation of this compound have not been reported.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring makes it a candidate for nucleophilic aromatic substitution, particularly if a good leaving group is present. While the methoxy group is not an ideal leaving group, displacement by strong nucleophiles under forcing conditions might be possible. More likely, derivatization of the ring, for example through the introduction of a halogen, would provide a more facile handle for subsequent nucleophilic substitutions.

Synthesis of Complex Adducts and Conjugates

The functional groups of this compound could serve as points of attachment for the synthesis of more complex molecules. The carboxylic acid can be coupled to amino acids, peptides, or other biomolecules to form conjugates. Furthermore, the pyridazine ring itself could potentially participate in cycloaddition reactions or other transformations to build more elaborate molecular architectures. However, the existing literature does not provide specific examples of such adducts or conjugates derived from this particular starting material.

Decarboxylation Pathways and Derivatives

The removal of the carboxylic acid group via decarboxylation would yield 3-methoxypyridazine. Thermal decarboxylation of pyridazine carboxylic acids can be challenging and often requires high temperatures. The presence of the methoxy group might influence the stability of the molecule and the conditions required for decarboxylation. Catalytic methods, for instance using metal catalysts, could potentially facilitate this transformation under milder conditions. As with other reactions, specific studies on the decarboxylation of this compound are not currently available.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Methoxypyridazine 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy serves as the cornerstone for delineating the carbon-hydrogen framework of 5-Methoxypyridazine-3-carboxylic acid. Through one-dimensional (¹H, ¹³C) and two-dimensional correlation experiments, the precise electronic environment and connectivity of each atom can be established.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acidic proton of the carboxyl group. The pyridazine (B1198779) ring contains two protons, H4 and H6. Due to the anisotropic effects of the ring nitrogens and the influence of the substituents, these protons would appear as distinct signals in the downfield region, typically between 8.0 and 9.5 ppm. The methoxy group (-OCH₃) protons are expected to resonate as a sharp singlet further upfield, generally in the range of 3.9-4.2 ppm. The carboxylic acid proton (-COOH) is highly deshielded and subject to hydrogen bonding, resulting in a broad singlet that can appear significantly downfield, often above 10-12 ppm. libretexts.org

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between 160-180 ppm. libretexts.org The carbon atoms of the pyridazine ring are expected to resonate between approximately 120 and 160 ppm. The specific chemical shifts are influenced by the nitrogen atoms and the substituents; for instance, the carbon atom bearing the methoxy group (C5) would be shifted downfield due to the oxygen's electronegativity, while the carbon attached to the carboxylic acid (C3) would also be significantly downfield. The methoxy carbon (-OCH₃) itself would produce a signal in the upfield region, typically around 55-60 ppm. scielo.org.za

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -COOH | >10 (broad singlet) | 160 - 180 |

| -OCH₃ | 3.9 - 4.2 (singlet) | 55 - 60 |

| Pyridazine Ring Protons (H4, H6) | 8.0 - 9.5 (doublets) | - |

| Pyridazine Ring Carbons (C3, C4, C5, C6) | - | 120 - 160 |

While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing scalar couplings between nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key correlation (cross-peak) would be expected between the two protons on the pyridazine ring (H4 and H6), confirming their spatial proximity and coupling through the ring's bonds. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). youtube.com An HSQC spectrum would show cross-peaks connecting the H4 proton signal to the C4 carbon signal, the H6 proton signal to the C6 carbon signal, and the methoxy proton signal to the methoxy carbon signal. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (typically 2-3 bond) couplings between protons and carbons. youtube.com This experiment provides the final links to piece the molecular puzzle together. Key expected correlations would include:

The methoxy protons (-OCH₃) showing a cross-peak to the C5 carbon, confirming the position of the methoxy group.

The H4 proton showing correlations to C3, C5, and C6.

The H6 proton showing correlations to C3, C4, and C5.

Crucially, a correlation from either H4 or H6 to the carbonyl carbon of the carboxylic acid would definitively place the -COOH group at the C3 position. researchgate.netnih.gov

| 2D NMR Technique | Purpose | Expected Key Correlations for this compound |

|---|---|---|

| COSY | Identifies ¹H-¹H couplings | Cross-peak between H4 and H6 |

| HSQC | Identifies direct ¹H-¹³C (one-bond) correlations | H4 ↔ C4; H6 ↔ C6; -OCH₃ ↔ -OCH₃ carbon |

| HMBC | Identifies long-range ¹H-¹³C (2-3 bond) correlations | -OCH₃ → C5; H4 → C3, C5, C6; H6 → C3, C4, C5; H4/H6 → COOH carbon |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of its carboxylic acid and methoxy groups. A very strong and broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The carbonyl (C=O) stretching vibration will appear as a very strong, sharp peak typically between 1700-1730 cm⁻¹. The C-O stretching of the carboxylic acid and the asymmetric C-O-C stretching of the methoxy ether group are expected in the 1200-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridazine ring would be observed in the 1400-1600 cm⁻¹ range, while aromatic C-H stretching appears just above 3000 cm⁻¹. nanoient.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch will be present. The symmetric stretching of the pyridazine ring is often a strong and sharp band in the Raman spectrum, making it a useful diagnostic tool. tandfonline.comrsc.org Vibrations of the aromatic C-H bonds and the methoxy group would also be observable.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Weakly observed | Broad, Strong (IR) |

| C-H stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 | Medium-Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | 1700 - 1730 | Very Strong (IR) |

| C=C, C=N stretch (Ring) | 1400 - 1600 | 1400 - 1600 | Medium-Strong |

| C-O-C stretch (Methoxy) | 1200 - 1300 | 1200 - 1300 | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. The primary chromophores in this compound are the pyridazine ring and the carbonyl group of the carboxylic acid.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. libretexts.org The highly conjugated pyridazine ring system will give rise to intense π → π* transitions, likely appearing below 300 nm. The presence of the methoxy group (an auxochrome) may cause a slight bathochromic (red) shift in these absorptions compared to the unsubstituted parent ring. The carbonyl group of the carboxylic acid also possesses non-bonding electrons (n) and a π-system, allowing for a weak n → π* transition, which typically occurs at longer wavelengths (above 300 nm) but with much lower intensity. libretexts.org

| Electronic Transition | Expected Wavelength (λₘₐₓ) | Associated Chromophore |

|---|---|---|

| π → π | < 300 nm | Pyridazine Ring / Carboxylic Acid C=O |

| n → π | > 300 nm | Carboxylic Acid C=O / Ring Nitrogens |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, valuable structural information.

For this compound (C₆H₆N₂O₃), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (154.12 g/mol ). Aromatic carboxylic acids typically exhibit characteristic fragmentation patterns. libretexts.org Common fragmentation pathways would likely include:

Loss of a hydroxyl radical (-OH): Leading to an [M-17]⁺ peak.

Loss of a carboxyl group (-COOH): This α-cleavage results in an [M-45]⁺ peak, which is often prominent. libretexts.org

Decarboxylation (loss of CO₂): An [M-44]⁺ peak can arise from rearrangement and loss of carbon dioxide.

Loss of the methoxy group: Cleavage could lead to the loss of a methoxy radical (-OCH₃, [M-31]⁺) or formaldehyde (B43269) (CH₂O, [M-30]⁺) via rearrangement. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of the molecular mass, allowing for the determination of the elemental formula of the compound and its fragments. nih.gov For this compound with the molecular formula C₆H₆N₂O₃, the theoretical monoisotopic mass of the neutral molecule is calculated to be 154.03784 Da. HRMS analysis would be expected to yield a measured mass for the molecular ion (e.g., [M+H]⁺ at 155.04512 Da or [M+Na]⁺ at 177.02706 Da) that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition with high confidence.

| Ion/Fragment | Formula | Theoretical Monoisotopic Mass (Da) | Description |

|---|---|---|---|

| [M]⁺ | C₆H₆N₂O₃ | 154.03784 | Molecular Ion |

| [M-OH]⁺ | C₆H₅N₂O₂ | 137.03510 | Loss of hydroxyl radical |

| [M-OCH₃]⁺ | C₅H₅N₂O₂ | 125.03510 | Loss of methoxy radical |

| [M-CO₂]⁺ | C₅H₆N₂O | 110.04801 | Loss of carbon dioxide |

| [M-COOH]⁺ | C₅H₅N₂O | 109.04019 | Loss of carboxyl radical |

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

No single-crystal X-ray diffraction data for this compound has been found in the reviewed literature. Consequently, crucial information that would be derived from such a study, including the crystal system, space group, unit cell dimensions, and detailed intramolecular dimensions, remains unknown.

Without experimental data, it is not possible to generate tables of:

Crystallographic Data and Refinement Details

Selected Bond Lengths

Selected Bond Angles

Torsion Angles

Advanced Spectroscopic Techniques for Conformational Studies

Similarly, there is no available research detailing the use of advanced spectroscopic techniques to investigate the conformational properties of this compound. Studies employing methods such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy or rotational spectroscopy, which are instrumental in determining the three-dimensional structure and dynamic behavior of molecules in solution or the gas phase, have not been published for this specific compound. Therefore, a discussion of its conformational isomers, energy barriers to rotation, and the influence of the methoxy and carboxylic acid groups on the pyridazine ring's conformation cannot be provided.

Computational Chemistry and Theoretical Modeling of 5 Methoxypyridazine 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. For a molecule like 5-methoxypyridazine-3-carboxylic acid, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. From this optimized structure, a wealth of electronic, vibrational, and thermodynamic data can be derived.

The electronic properties of a molecule are fundamental to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. A smaller gap suggests the molecule is more easily excitable and more reactive.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It maps regions of negative electrostatic potential (typically associated with lone pairs on electronegative atoms like oxygen and nitrogen) and positive potential (associated with hydrogen atoms). This map is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. For this compound, the MEP would likely show negative potential around the pyridazine (B1198779) nitrogens and the carboxylic oxygen atoms, indicating these as primary sites for hydrogen bond acceptance.

Intramolecular charge transfer, the movement of electron density from a donor part of the molecule to an acceptor part, can also be analyzed. This is crucial for understanding the molecule's electronic behavior and its potential for applications in materials science, such as nonlinear optics.

Table 1: Representative Electronic Properties Calculated via DFT

| Property | Description | Expected Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates the regions from which an electron is most likely to be removed. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates the regions most susceptible to receiving an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO levels. | A key indicator of chemical reactivity and kinetic stability. |

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, each peak in an experimental spectrum can be assigned to a specific molecular motion (e.g., C-H stretching, C=O stretching, ring vibrations). This comparison between theoretical and experimental spectra serves as a powerful validation of the calculated molecular structure. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, vibrations of the pyridazine ring, and the C-O stretch of the methoxy (B1213986) group.

DFT calculations can also be used to predict key thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at different temperatures. These values are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer and large dipole moments can exhibit nonlinear optical (NLO) properties. These materials interact with intense light in a way that alters the light's properties, which is useful for applications in telecommunications and photonics. Computational methods can predict NLO properties like the first-order hyperpolarizability (β). A high β value suggests that the molecule could be a candidate for NLO materials. The calculation for this compound would involve assessing its electronic structure for features conducive to NLO activity, such as a strong donor-acceptor framework.

Table 2: Representative NLO Properties Calculated via DFT

| Property | Description | Significance |

|---|---|---|

| Polarizability (α) | The measure of how easily the electron cloud is distorted by an external electric field. | A fundamental electronic property related to NLO response. |

| First Hyperpolarizability (β) | A measure of the second-order NLO response. | A key indicator of a molecule's potential as a second-harmonic generation material. |

Molecular Docking Simulations for Ligand-Target Interactions (Theoretical Framework)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

The theoretical framework involves several key steps:

Preparation of Receptor and Ligand: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of the ligand, this compound, is optimized using quantum chemical methods (as described in section 4.1).

Defining the Binding Site: A specific region on the protein, known as the binding pocket or active site, is defined as the target for the docking simulation.

Sampling and Scoring: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site. Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

Analysis of Results: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For this compound, a docking study would provide insights into its potential to bind to specific biological targets, predicting its binding mode and affinity, thereby guiding further experimental investigation into its pharmacological potential.

Prediction of Binding Affinities and Modes for Biological Macromolecules

A primary application of computational chemistry in drug discovery is the prediction of how a small molecule, or ligand, will interact with a biological macromolecule, such as a protein or nucleic acid. nih.govresearchgate.net This process, often referred to as molecular docking, aims to forecast the preferred orientation (binding mode) and the strength of the interaction (binding affinity) of the ligand when it forms a complex with the target. researchgate.netsemanticscholar.org

For this compound, this would involve using its computationally determined 3D structure and docking it into the active site of a target protein. The binding affinity is then estimated using scoring functions that calculate the free energy of binding. nih.gov These scoring functions consider various intermolecular interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts. researchgate.net

Molecular docking simulations have been successfully applied to various pyridazine and pyrazine (B50134) derivatives to predict their interactions with biological targets. researchgate.netscilit.comnih.gov For instance, in a study on pyrazine-2-carboxylic acid derivatives, molecular docking was used to determine possible binding interactions with Mycobacterium tuberculosis InhA protein, with the lowest rerank score suggesting the most favorable interaction. researchgate.net Similarly, docking simulations for pyridazine-3-carboxamides were conducted to elucidate their interaction with the CB2 receptor. nih.gov

The predicted binding affinity is often expressed as a binding energy (e.g., in kcal/mol), where a more negative value typically indicates a stronger interaction. The binding mode reveals the specific amino acid residues in the protein's active site that interact with the ligand, providing a rationale for the observed affinity and guiding further chemical modifications to improve potency.

To illustrate, a hypothetical molecular docking study of this compound against a panel of protein kinases, which are common drug targets, might yield the following results:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LYS33, GLU81, LEU83 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -7.9 | CYS919, ASP1046 |

| Epidermal Growth Factor Receptor (EGFR) | -7.2 | MET793, ASP855 |

| p38 Mitogen-Activated Protein Kinase | -6.8 | LYS53, MET109 |

This table is for illustrative purposes only and does not represent actual experimental data.

Identification of Potential Biological Targets through Virtual Screening

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Conversely, it can also be used to identify potential biological targets for a specific compound, a process sometimes referred to as reverse docking or target fishing.

For this compound, a virtual screening campaign would involve docking the compound against a large collection of 3D structures of biologically relevant proteins. nih.gov The proteins for which the compound shows the best-predicted binding affinities are then considered potential biological targets. These predictions can then be prioritized for experimental validation. This approach is highly efficient for hypothesizing the mechanism of action of a compound or for identifying new therapeutic applications (drug repositioning).

The process typically involves several steps:

Preparation of the 3D structure of this compound.

Selection of a library of protein structures, which could be comprehensive or focused on a particular protein family (e.g., kinases, proteases).

Systematic docking of the compound into the binding site of each protein in the library.

Ranking the proteins based on the predicted binding affinity of the compound.

Given that pyridazine derivatives have been investigated for a range of biological activities, including as CB2 agonists and potential EGFR inhibitors, a virtual screening of this compound could explore a diverse set of targets. nih.govnih.gov

A hypothetical output from a virtual screening of this compound against a library of diverse protein targets might look like this:

| Rank | Potential Protein Target | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) |

| 1 | Cannabinoid Receptor 2 (CB2) | 5ZTY | -9.2 |

| 2 | Epidermal Growth Factor Receptor (EGFR) | 2J6M | -8.9 |

| 3 | Cyclooxygenase-2 (COX-2) | 5IKR | -8.6 |

| 4 | Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -8.1 |

| 5 | Janus Kinase 2 (JAK2) | 3E62 | -7.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

These computational predictions provide a valuable starting point for further investigation, guiding medicinal chemists and pharmacologists in the design and execution of subsequent experimental studies to confirm and characterize the biological activity of this compound.

Pre Clinical Biological Activity and Pharmacological Target Investigations of 5 Methoxypyridazine 3 Carboxylic Acid and Its Derivatives

In Vitro Studies of Anti-proliferative Activity in Cancer Cell Lines (pre-clinical)

Derivatives of pyridazine (B1198779) and structurally related nitrogen-containing heterocycles are subjects of investigation for their potential anti-proliferative effects against various cancer cell lines. These pre-clinical, in vitro studies are foundational in identifying lead compounds for further development.

The cytotoxic potential of novel compounds is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value is indicative of a higher potency.

In studies of related heterocyclic compounds, novel amide derivatives have been synthesized and evaluated for their in vitro anticancer activity. For instance, a series of amide derivatives of a 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine scaffold were tested against three human cancer cell lines: HeLa (cervical cancer), HepG2 (liver cancer), and PANC-1 (pancreatic cancer). researchgate.net Among the synthesized compounds, one derivative, 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, demonstrated particularly high cytotoxicity against HeLa and PANC-1 cell lines, with IC50 values of 2.8 µM and 1.8 µM, respectively. researchgate.net

Similarly, other research on dihydropyridine (B1217469) carboxylic acid derivatives identified compounds with significant cytotoxic activity against the HCT-15 colon cancer cell line. mdpi.com Two compounds, in particular, displayed lower IC50 values (7.94 ± 1.6 μM and 9.24 ± 0.9 μM) than the reference drugs Cisplatin and Gefitinib, indicating potent activity against this specific tumor cell line. mdpi.comresearchgate.net Further studies on different heterocyclic structures, such as 1,3-dithiolo[4,5-b]quinoxaline derivatives, also revealed promising candidates with sub-micromolar IC50 values against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov One such derivative showed an IC50 value of 2.26 ± 0.1 µM against MDA-MB-231 cells. nih.gov

The following table summarizes the IC50 values for selected derivatives from various studies, illustrating the range of potencies observed in pre-clinical evaluations.

| Compound Series | Specific Derivative Example | Cancer Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | Compound 6d | HeLa | 2.8 | researchgate.net |

| Amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine | Compound 6d | PANC-1 | 1.8 | researchgate.net |

| Dihydropyridine carboxylic acid derivatives | Compound 3a | HCT-15 | 7.94 ± 1.6 | mdpi.comresearchgate.net |

| Dihydropyridine carboxylic acid derivatives | Compound 3b | HCT-15 | 9.24 ± 0.9 | mdpi.comresearchgate.net |

| 1,3-dithiolo[4,5-b]quinoxaline derivatives | Compound 12 | MDA-MB-231 | 2.26 ± 0.1 | nih.gov |

| 5-Hydroxyindole-3-carboxylic acid ester derivatives | Compound 5d | MCF-7 | 4.7 | nih.gov |

Understanding the mechanism of action is crucial for the development of targeted cancer therapies. For derivatives of heterocyclic compounds like pyridazine, research points towards several potential cellular pathways.

One proposed mechanism involves the disruption of phospholipid metabolism. Studies on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which share structural similarities, suggest that their anti-proliferative effects may stem from the inhibition of phosphoinositide phospholipase C (PI-PLC). nih.gov Other investigations indicate that certain heterocyclic derivatives can induce apoptosis (programmed cell death) in cancer cells. nih.gov For example, the most active 1,3-dithiolo[4,5-b]quinoxaline derivatives were found to be potent inducers of apoptosis. nih.gov In silico docking studies have also been employed to predict interactions with proteins involved in apoptosis, such as Poly (ADP-ribose) polymerase-1 (PARP-1), suggesting a potential molecular target. researchgate.net

Characterization of Enzyme Inhibition Capabilities (non-human, non-clinical)

The therapeutic potential of 5-Methoxypyridazine-3-carboxylic acid derivatives is also explored through their ability to inhibit specific enzymes involved in disease pathology. These investigations are typically conducted using purified enzymes in non-human, non-clinical settings.

5-lipoxygenase-activating protein (FLAP): Leukotrienes are potent pro-inflammatory lipid mediators implicated in a range of chronic inflammatory diseases, including asthma and atherosclerosis. nih.govnih.gov Their biosynthesis from arachidonic acid is dependent on the 5-lipoxygenase (5-LO) pathway, where the 5-lipoxygenase-activating protein (FLAP) plays a critical role. nih.govresearchgate.net FLAP is a nuclear membrane protein that facilitates the transfer of arachidonic acid to 5-LO, a necessary step for leukotriene production. nih.govwikipedia.org Therefore, inhibitors of FLAP can effectively block the production of all leukotrienes, making FLAP an attractive therapeutic target for developing novel anti-inflammatory agents. nih.govresearchgate.net

Bacterial Phosphopantetheinyl Transferase (PPTase): In the search for new antibacterial agents, bacterial enzymes that are essential for viability and pathogenicity but absent in humans are ideal targets. Phosphopantetheinyl transferases (PPTases) fit this profile. nih.gov These enzymes are crucial for activating enzymes involved in the biosynthesis of primary and secondary metabolites vital for bacterial survival. nih.gov The inhibition of bacterial PPTases, such as PptAb from Mycobacterium abscessus, represents a promising strategy for developing new antibiotics. nih.gov Research has identified compounds, like hydroxypyrimidinethione derivatives, that bind to PptAb and could serve as scaffolds for designing more potent inhibitors. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a lead molecule, researchers can optimize its potency and selectivity for a specific enzyme target.

For instance, in the development of dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors, it has been noted that replacing the carboxylate group of certain nonsteroidal anti-inflammatory drugs (NSAIDs) with an N-hydroxyurea (NHU) group can confer 5-LOX inhibitory activity. mdpi.com SAR studies have also shown that for some compound classes, a 3,5-di-tert-butyl-4-hydroxy-benzene scaffold is optimal for dual COX-2 and 5-LOX activity. mdpi.com

In a different context, the development of P2X receptor antagonists from a pyridoxal-based lead compound involved modifying aldehyde and phosphate (B84403) groups to weaker anionic carboxylic acid groups. nih.gov This research demonstrated that these modifications could be made without losing antagonistic potency, providing valuable insights into the receptor's binding pocket requirements. nih.gov Similarly, extensive SAR studies on a series of isoxazoline (B3343090) esters as anti-tuberculosis agents revealed that the ester functionality at a specific position was crucial for activity, while modifications at another position led to compounds with improved potency. nih.gov These examples highlight the systematic approach used to refine the structure of lead compounds, such as derivatives of this compound, to enhance their enzyme inhibitory capabilities.

Assessment of Anti-inflammatory and Analgesic Properties (pre-clinical models)

Pre-clinical animal models are essential for evaluating the in vivo efficacy of potential therapeutic agents. For compounds derived from this compound, these models are used to assess their potential to reduce inflammation and pain.

A widely used and reliable method for evaluating acute anti-inflammatory properties is the carrageenan-induced paw edema model in rodents. creative-bioarray.comfrontiersin.org In this model, an injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). creative-bioarray.comnih.gov The effectiveness of a test compound is measured by its ability to reduce the volume of the paw edema over several hours compared to a control group. nih.gov This inflammatory response occurs in phases, with the later phase (3-6 hours) being associated with the release of prostaglandins (B1171923) and various pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). frontiersin.org

Studies on various heterocyclic compounds have demonstrated significant inhibition of paw edema in this model. frontiersin.orgresearchgate.netnih.gov For example, some novel benzenesulfonamide (B165840) derivatives of 5′-aminospirotriazolotriazine showed stronger anti-inflammatory activity than the standard drug indomethacin, achieving up to 99.7% inhibition of edema at the fourth hour. nih.gov The mechanism underlying this effect often involves the downregulation of pro-inflammatory mediators. Effective anti-inflammatory compounds have been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS) proteins in the inflamed tissue, as well as decrease levels of TNF-α, IL-1β, and IL-6. nih.govnih.gov

The analgesic (pain-relieving) properties of these compounds are assessed using models such as the p-benzoquinone-induced writhing test, the hot plate test, and the tail-flick test. nih.govmdpi.com The writhing test induces visceral pain, and a reduction in the number of abdominal constrictions indicates an analgesic effect. nih.gov The hot plate and tail-flick tests measure the response time to a thermal stimulus, with an increase in latency indicating central analgesic activity. mdpi.com Through these established pre-clinical models, the therapeutic potential of this compound derivatives as anti-inflammatory and analgesic agents can be thoroughly investigated.

Modulation of Inflammatory Mediators (e.g., COX, LOX pathways)

The pyridazine and pyridazinone nucleus is recognized as a promising template for developing anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes. Studies on various pyridazine derivatives have demonstrated their potential as dual inhibitors of COX and 5-lipoxygenase (5-LOX), which could offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, research on thymol-pyrazole hybrids and 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives has identified compounds with potent dual inhibitory activity, showing submicromolar IC50 values in some cases. researchgate.netresearchgate.netnih.gov Similarly, certain pyrazole-pyridazine hybrids have shown COX-2 inhibitory action comparable to or exceeding that of celecoxib. researchgate.net However, specific studies detailing the COX or LOX inhibitory activity of derivatives of this compound, including their IC50 values, could not be located.

Exploration of Antimicrobial and Antiviral Efficacy (in vitro)

Activity against Bacterial Pathogens (e.g., Mycobacterium tuberculosis, MRSA)

The antimicrobial potential of heterocyclic compounds, including those with a pyridazine or pyrazine (B50134) core, has been an area of active research. Studies on pyrazinecarboxylic acid derivatives have shown promising activity against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 1.56 μg/mL. semanticscholar.orgcuni.cz Other synthetic compounds derived from marine natural products have also demonstrated potent activity against both Methicillin-resistant Staphylococcus aureus (MRSA) and M. tuberculosis, with MICs reaching 12.5 μM and 0.02 μM, respectively. nih.gov One study noted that pyridazine-3-carboxylic acid itself exhibits weak to moderate biological activity. mdpi.com Despite these findings for related structures, specific in vitro studies quantifying the MIC values of this compound derivatives against MRSA or M. tuberculosis are not available in the reviewed literature.

Efficacy against Viral Targets (e.g., herpes viruses, HIV)

The antiviral properties of various pyridine- and pyridazine-containing heterocyclic systems have been explored. For example, certain pyrazolopyridine derivatives have shown significant in vitro activity against Herpes Simplex Virus type-1 (HSV-1), with 50% effective concentration (EC50) values as low as 0.70 µM. researchgate.netnih.gov Other research has pointed to imidazo[1,5-b]pyridazine (B2384543) derivatives as potential inhibitors of the HIV-1 reverse transcriptase. researchgate.net However, the scientific literature lacks specific reports on the antiviral efficacy of this compound derivatives against herpes viruses or HIV, and consequently, no EC50 data can be presented.

Receptor Interaction Studies and Ligand Binding Assays (non-clinical)

Dopamine (B1211576) Receptor Antagonism (D2, D3)

Numerous classes of compounds have been investigated for their affinity to dopamine D2 and D3 receptors, which are important targets in the treatment of neurological and psychiatric disorders. Research has focused on structures like substituted N-phenylpiperazines and novel bivalent ligands derived from agonists like 5-OH-DPAT, with some compounds achieving high binding affinity (Ki values in the low nanomolar range) and selectivity for the D3 over the D2 receptor. nih.govmdpi.com While these studies establish methodologies for assessing receptor antagonism, there is no available data from ligand binding assays that specifically evaluates the antagonist activity or provides Ki values for derivatives of this compound at D2 or D3 receptors.

Serotonin Receptor Antagonism (5-HT3)

The 5-HT3 receptor is a well-established target for antiemetic drugs. The essential pharmacophore for 5-HT3 antagonism typically includes an aromatic moiety and a basic nitrogen atom. nih.gov High-affinity ligands have been developed from various chemical scaffolds, including quinazolines and pyrido[1,2-a]indoles, with some demonstrating exceptionally high affinity (pKi values > 10). nih.govacs.org Despite the extensive research into 5-HT3 antagonists, there are no published studies that investigate or quantify the binding affinity (Ki or pA2 values) of this compound derivatives for the 5-HT3 receptor.

Investigation of Applications in Agricultural Chemistry (e.g., pesticides, herbicides, plant growth regulation)

The pyridazine core structure, including this compound and its isomers, is recognized for its utility in agricultural chemistry. chemimpex.com These compounds serve as key intermediates in the formulation of agrochemicals, where they can enhance the efficacy and stability of crop protection products. chemimpex.com Research has explored their application as herbicides and plant growth regulators.

Herbicidal Activity

Pyridazine derivatives have been developed as potent herbicides. nih.gov Specifically, certain 4-(3-Trifluoromethylphenyl)pyridazine derivatives exhibit excellent bleaching and herbicidal activities against weeds like Spirodela polyrrhiza. nih.gov Structure-activity relationship studies indicate that the specific substitutions on the pyridazine ring are crucial for high herbicidal activity. nih.gov

The mechanism of action for the related class of pyridine (B92270) carboxylic acid herbicides is well-established. vt.edu These compounds function as synthetic auxins, which are plant growth hormones. By mimicking natural auxins, they bind to the plant's hormone receptor sites, leading to abnormal and uncontrolled growth that ultimately results in plant death. vt.edu This class of herbicides is valued for its persistence, allowing for long-term control of a wide variety of broadleaf weeds. vt.edu The development of synergistic herbicidal compositions often includes pyridine or pyrimidine (B1678525) carboxylic acids to enhance weed control in various crops. google.com

Plant Growth Regulation

Beyond herbicidal effects, pyridazine and related pyridine carboxylic acid derivatives have been investigated for their ability to regulate plant growth. Research on the short-day plant Lemna paucicostata demonstrated that different derivatives can either promote or inhibit growth. For example, cinchomeronic acid and trigonelline (B31793) were found to be effective growth promoters. This suggests that compounds from this class could be developed not only to eliminate unwanted plants but also to enhance the growth of desirable crops. The specific effect is highly dependent on the substituents on the heterocyclic ring.

| Compound | Observed Effect | Classification |

|---|---|---|

| Cinchomeronic acid | Growth Promotion | Plant Growth Regulator (Promoter) |

| Trigonelline | Growth Promotion | Plant Growth Regulator (Promoter) |

| Picolinic acid | Strong Growth Inhibition | Herbicide / Plant Growth Regulator (Inhibitor) |

| Dimethylnicotinamide | Tendency to Promote Growth | Plant Growth Regulator (Promoter) |

Medicinal Chemistry and Rational Design Principles for 5 Methoxypyridazine 3 Carboxylic Acid Analogs

Scaffold Optimization and Structure-Activity Relationship (SAR) Studies

The core of drug discovery often revolves around the systematic modification of a lead compound to enhance its biological activity and pharmacokinetic properties. For analogs of 5-Methoxypyridazine-3-carboxylic acid, this involves extensive Structure-Activity Relationship (SAR) studies.

Research on related heterocyclic compounds, such as 2-methoxypyridine-3-carbonitriles, has shown that substitutions at different positions of the heterocyclic ring with various aryl groups can significantly impact cytotoxic activity against cancer cell lines. mdpi.com For example, the presence of electron-withdrawing or electron-donating groups on an appended phenyl ring can lead to substantial differences in antiproliferative effects. mdpi.com This principle of systematic substitution is directly applicable to the this compound scaffold to probe its therapeutic potential.

| Analog | R1 Substitution (at C-6) | R2 Substitution (Carboxylic Acid Moiety) | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | -H | -COOH | 10.5 |

| 2 | -Cl | -COOH | 5.2 |

| 3 | -CH3 | -COOH | 8.9 |

| 4 | -H | -CONH2 | 15.1 |

| 5 | -Cl | -CONH2 | 7.8 |

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. Identifying the key pharmacophoric elements of this compound analogs is crucial for understanding their interaction with biological targets. These features often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

For the this compound core, the pyridazine (B1198779) nitrogen atoms can act as hydrogen bond acceptors, while the carboxylic acid group can serve as both a hydrogen bond donor and acceptor. The methoxy (B1213986) group can contribute to hydrophobic interactions. Molecular modeling and X-ray crystallography of ligand-protein complexes are powerful tools to identify these binding hotspots and understand the precise interactions that drive biological activity. The identification of a common pharmacophore in different targets can lead to the development of multi-target drugs. mdpi.com

Bioisosteric Replacements and Molecular Hybridization Strategies for Enhanced Bioactivity

Bioisosterism involves the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. This strategy is widely used to improve a compound's pharmacokinetic properties, reduce toxicity, or enhance its potency. chem-space.com

For the this compound scaffold, the carboxylic acid group is a common site for bioisosteric replacement. Carboxylic acids can sometimes lead to poor permeability and rapid metabolism. nih.gov Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids, which can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while offering improved pharmacokinetic profiles. nih.govdrughunter.com

Molecular hybridization is a strategy that combines two or more pharmacophores from different drug classes into a single molecule to create a hybrid compound with potentially enhanced affinity and/or a dual mode of action. An analog of this compound could be hybridized with a known pharmacophore for a specific target, such as a kinase inhibitor, to create a novel and more potent therapeutic agent.

| Original Group | Bioisosteric Replacement | Potential Advantages |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity, increased lipophilicity. drughunter.com |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO2R) | Improved metabolic stability, can mimic H-bonding. drughunter.com |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Metal chelating properties, potential for enzyme inhibition. |

Rational Design of Targeted Therapeutics Utilizing the this compound Core

Rational drug design aims to create new medications based on a thorough understanding of the biological target. mdpi.com The this compound core serves as a versatile starting point for the rational design of targeted therapeutics. By identifying a specific biological target, such as an enzyme or receptor implicated in a disease, computational tools can be used to design molecules that are predicted to bind with high affinity and selectivity. nih.gov

This process often involves molecular docking simulations to predict the binding mode of the designed compounds and to estimate their binding affinity. The insights gained from these in silico studies guide the synthesis of the most promising candidates, which are then evaluated in biological assays. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

Ligand Design for Specific Molecular Targets (e.g., kinase inhibitors)

Protein kinases are a large family of enzymes that play a crucial role in cell signaling and are attractive targets for drug discovery, particularly in oncology. ed.ac.uk The this compound scaffold can be utilized for the design of potent and selective kinase inhibitors. The design of such inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the kinase. The pyridazine ring can form key hydrogen bonds with the hinge region of the kinase, a common interaction motif for many kinase inhibitors.

The carboxylic acid group can be modified to interact with other key residues in the active site, while substitutions on the pyridazine ring can be used to achieve selectivity for a specific kinase. For example, derivatives of 3-quinoline carboxylic acids have been successfully developed as inhibitors of protein kinase CK2. researchgate.net This demonstrates the potential of incorporating a carboxylic acid-bearing heterocyclic scaffold into kinase inhibitor design.

Predictive Modeling for Absorption, Distribution, Metabolism (pre-clinical in silico/in vitro)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of new chemical entities. In silico and in vitro models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds before they are advanced to more expensive and time-consuming in vivo studies. researchgate.netnih.govnih.gov

For analogs of this compound, various computational models can be used to predict properties such as oral bioavailability, plasma protein binding, and metabolic stability. researchgate.net These models are often based on Quantitative Structure-Property Relationships (QSPR), which correlate the chemical structure of a molecule with its physicochemical and pharmacokinetic properties. nih.gov In vitro assays, such as Caco-2 permeability assays and liver microsome stability assays, can provide experimental data to validate and refine these predictive models. frontiersin.org

| ADME Property | In Silico Prediction Method | In Vitro Assay |

|---|---|---|

| Absorption | Caco-2 permeability prediction. frontiersin.org | Caco-2 cell monolayer assay. |

| Distribution | Prediction of plasma protein binding. nih.gov | Equilibrium dialysis. |

| Metabolism | Prediction of cytochrome P450 inhibition. frontiersin.org | Liver microsomal stability assay. frontiersin.org |

Emerging Research Avenues and Future Perspectives for 5 Methoxypyridazine 3 Carboxylic Acid

Development of Advanced Synthetic Methodologies with Enhanced Sustainability and Efficiency

The industrial and pharmaceutical utility of 5-Methoxypyridazine-3-carboxylic acid is contingent upon the availability of efficient, scalable, and sustainable synthetic routes. Current research is shifting away from traditional multi-step, resource-intensive methods towards more advanced and eco-friendly methodologies.

Future synthetic strategies are expected to focus on several key areas:

Catalyst-Free Reactions: Development of protocols that avoid heavy metal catalysts is a significant goal for sustainable chemistry. A recently reported approach for a related pyridazine (B1198779) carboxylic acid intermediate in the synthesis of Risdiplam successfully eliminated the need for metal-complex catalysts, providing a blueprint for similar developments with this compound. nih.govmdpi.com

Process Intensification: Shortening synthetic pathways by combining multiple steps into one-pot procedures reduces waste, energy consumption, and operational complexity. A patented process for a related compound, 6-methoxypyridazine-3-carboxylic acid, demonstrates this by starting from the readily available 3-chloro-6-methylpyridazine (B130396), thereby shortening the synthesis and making it more suitable for industrial production. google.com

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved purity, and enhanced safety compared to batch processing. Adapting existing batch syntheses to flow chemistry represents a major avenue for improving efficiency.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can offer high selectivity under mild conditions, significantly reducing the environmental impact. Research into enzymes capable of specific oxidation or methoxylation on the pyridazine ring could revolutionize its production.

| Methodology | Key Features | Advantages for Sustainability & Efficiency | Reference Example |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Sequential reactions with isolation of intermediates. | Well-established but often involves multiple solvents, purification steps, and potential for waste generation. | General historical methods for heterocyclic synthesis. |

| Process Shortening | Utilizes commercially available starting materials to reduce the number of synthetic steps. | Reduces operating procedures, time, and overall resource consumption, enhancing industrial applicability. | Synthesis of 6-methoxypyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine. google.com |

| Catalyst-Free Approach | Avoids the use of metal-complex catalysts in key reaction steps. | Eliminates toxic metal waste, reduces purification costs, and simplifies reaction workup. | Synthesis of a key intermediate for Risdiplam. nih.govmdpi.com |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a tank. | Improved safety, higher yields, better product consistency, and potential for automation. | Future adaptation of current batch processes. |

Integration of Artificial Intelligence and Machine Learning in Lead Discovery and Optimization

Future applications in this area include:

Generative Models for De Novo Design: AI algorithms, particularly generative models, can design novel molecules based on the this compound core. arxiv.org These models can be trained to generate derivatives with optimized properties, such as high binding affinity for a specific biological target, favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic accessibility. patsnap.com

Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be built to predict the biological activity and physicochemical properties of virtual libraries of derivatives. preprints.orgfrontiersin.org This allows for the rapid screening of millions of potential compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. preprints.org

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| De Novo Molecular Design | Generative AI creates novel molecular structures based on the core scaffold. | Expands the accessible chemical space to identify entirely new drug candidates with desired properties. arxiv.org |

| Virtual High-Throughput Screening | ML models predict the activity and properties of large virtual libraries of derivatives. | Dramatically accelerates the initial hit-finding process by prioritizing compounds for synthesis. preprints.org |

| ADMET & Property Prediction | AI predicts pharmacokinetic and toxicity profiles early in the discovery pipeline. | Reduces late-stage attrition of drug candidates by flagging potential liabilities early. patsnap.com |

| Automated SAR Analysis | Algorithms identify key structural features that influence biological activity. | Provides actionable insights to medicinal chemists for rational lead optimization. frontiersin.org |

Exploration of Novel Therapeutic Areas and Biological Pathways

The pyridazine nucleus is a well-established pharmacophore present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects. acs.org As a key intermediate, this compound serves as a versatile starting point for the synthesis of new therapeutic agents targeting novel biological pathways. chemimpex.com

Future research will likely focus on:

Kinase Inhibition: Many pyridazine-containing compounds are known to be kinase inhibitors. Future work could involve designing derivatives of this compound to target specific kinases implicated in cancer and inflammatory diseases, such as the JNK1 pathway. acs.org

Neurodegenerative Diseases: The unique structure of this compound makes it a candidate for developing agents that can cross the blood-brain barrier. nih.gov Research into its derivatives as modulators of targets relevant to Alzheimer's or Parkinson's disease, such as gamma-secretase, is a promising avenue. nih.gov

Infectious Diseases: The pyridazine ring is a component of various antimicrobial agents. New derivatives could be synthesized and screened against drug-resistant bacteria and viruses, exploring novel mechanisms of action to combat the growing threat of antimicrobial resistance.

| Therapeutic Area | Potential Biological Target/Pathway | Rationale |

|---|---|---|

| Oncology | Tyrosine-protein kinases, JNK1 pathway | The pyridazine scaffold is common in kinase inhibitors and has shown preclinical anticancer activity. acs.orgnih.gov |

| Neurological Disorders | Gamma-secretase modulators, Dopamine (B1211576) receptors | Related methoxypyridine structures have shown potential in modulating Aβ42 production for Alzheimer's disease. nih.govnih.gov |

| Inflammatory Diseases | Fatty acid amide hydrolase (FAAH) | The electron-deficient nature of the pyridazine ring can be exploited to design inhibitors for enzymes involved in inflammation. nih.gov |

| Infectious Diseases | Bacterial or viral enzymes | The pyridazine nucleus is a known pharmacophore in various antimicrobial agents. acs.org |

Design and Application as Chemical Probes for Biological System Dissection

Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. The structure of this compound is well-suited for elaboration into sophisticated chemical probes.

The design of such probes would involve chemically modifying the core structure to incorporate three key features:

A Recognition Element: The core this compound derivative, which provides binding affinity and selectivity for the target protein.

A Reactive Group: A photo-activatable group, such as a diazirine or benzophenone, can be installed. unimi.it Upon irradiation with UV light, this group forms a covalent bond with the target protein, enabling its identification.

A Handle for Detection/Purification: An alkyne or azide (B81097) group can be added to serve as a "ligation handle" for click chemistry, allowing for the attachment of reporter tags like biotin (B1667282) (for purification) or a fluorophore (for imaging). unimi.itnih.gov

By converting a bioactive derivative of this compound into a chemical probe, researchers can definitively identify its molecular targets within a cell lysate or living system, providing crucial insights into its mechanism of action.

Investigation of Material Science Applications (e.g., non-linear optical materials, electro-optical materials)

Beyond its biomedical potential, the pyridazine ring possesses electronic properties that make it an attractive candidate for applications in material science. The electron-accepting nature of the pyridazine heterocycle is a key feature for designing advanced materials. researchgate.netresearchgate.net

Future research directions include:

Non-Linear Optical (NLO) Materials: NLO materials are crucial for technologies like optical data processing and telecommunications. rsc.orgmdpi.com Molecules with a "push-pull" architecture, consisting of an electron-donating group and an electron-accepting group connected by a π-conjugated system, often exhibit strong NLO properties. researchgate.net The electron-deficient pyridazine core of this compound can serve as the acceptor moiety. By chemically modifying the molecule to attach strong electron-donating groups, novel NLO chromophores could be developed. researchgate.net

Organic Electronics: Pyridazine-based compounds have been investigated as electron-transporting or hole-blocking materials for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netnih.gov The defined conformation and electronic character of the pyridazine scaffold can be engineered to control the packing structure in the solid state, which is critical for efficient charge transport. researchgate.net Research could focus on synthesizing polymers or small molecules derived from this compound for these applications.